
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclopentanol-Trifluoracetat ist eine chemische Verbindung mit der Summenformel C7H10F3NO2. Es ist ein Derivat von Cyclopentanol, wobei die Aminogruppe am zweiten Kohlenstoffatom und die Trifluoracetatgruppe an der Aminogruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2R)-2-Aminocyclopentanol-Trifluoracetat umfasst typischerweise die folgenden Schritte:
Derivatisierung von Cyclopentanol: Das Ausgangsmaterial, Cyclopentanol, unterläuft eine Reihe von chemischen Umwandlungen, um die Aminogruppe an der zweiten Kohlenstoffposition einzuführen.
Schutz der Aminogruppe: Die Aminogruppe wird unter Verwendung einer geeigneten Schutzgruppe geschützt, um unerwünschte Reaktionen in nachfolgenden Schritten zu verhindern.
Einführung des Trifluoracetats: Das geschützte Amino-Cyclopentanol wird dann unter kontrollierten Bedingungen mit Trifluoressigsäureanhydrid umgesetzt, um die Trifluoracetatgruppe einzuführen.
Entschützung: Die Schutzgruppe wird entfernt, um das Endprodukt, (1R,2R)-2-Aminocyclopentanol-Trifluoracetat, zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen, wie z. B. den Einsatz von Durchfluss-Mikroreaktoren, umfassen, um die Effizienz und Ausbeute zu verbessern. Diese Methoden gewährleisten die großtechnische Produktion der Verbindung mit hoher Reinheit und Konsistenz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1R,2R)-2-Aminocyclopentanol-Trifluoracetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Trifluoracetatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Cyclopentanon-Derivate ergeben, während die Reduktion Cyclopentanol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Aminocyclopentanol-Trifluoracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. in der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1R,2R)-2-Aminocyclopentanol-Trifluoracetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluoracetatgruppe erhöht die Stabilität und Reaktivität der Verbindung, so dass sie an verschiedenen biochemischen Prozessen teilnehmen kann. Die Aminogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielmolekülen eingehen und so ihre Aktivität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1R,2S)-2-Aminocyclopentanol-Trifluoracetat: Ein Stereoisomer mit unterschiedlicher räumlicher Anordnung von Atomen.
Cyclopentanol-Derivate: Verbindungen mit ähnlichem Cyclopentanol-Grundgerüst, aber unterschiedlichen funktionellen Gruppen.
Trifluoracetat-Derivate: Verbindungen, die die Trifluoracetatgruppe enthalten, aber unterschiedliche Grundstrukturen aufweisen.
Einzigartigkeit
(1R,2R)-2-Aminocyclopentanol-Trifluoracetat ist aufgrund seiner spezifischen Stereochemie und Kombination von funktionellen Gruppen einzigartig. Diese Einzigartigkeit verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Forschungsanwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(2-aminocyclopentyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2 |
InChI-Schlüssel |
GSKDGPCOPWAGES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)OC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
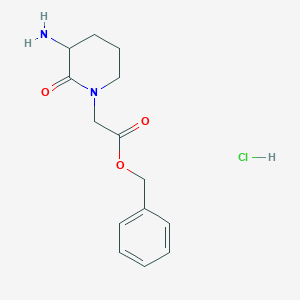
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
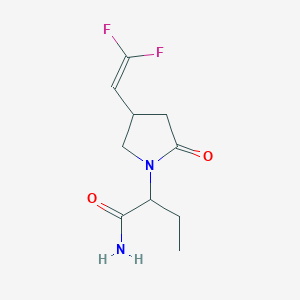

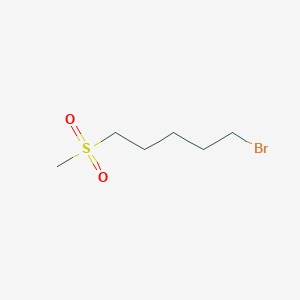
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

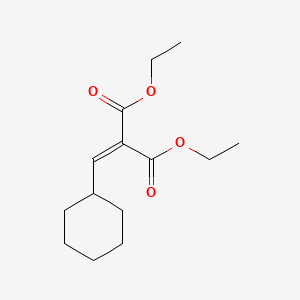
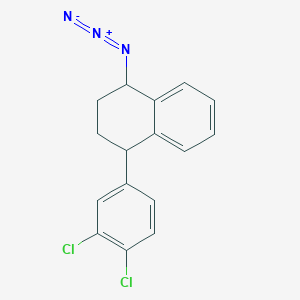
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
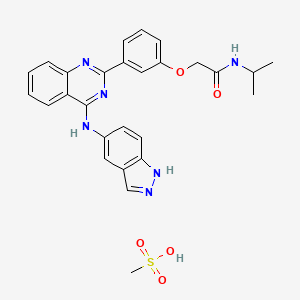
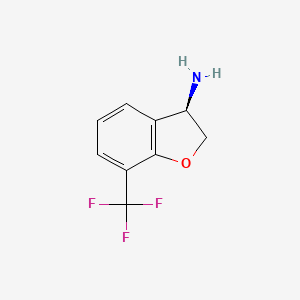
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
